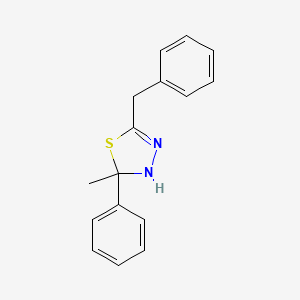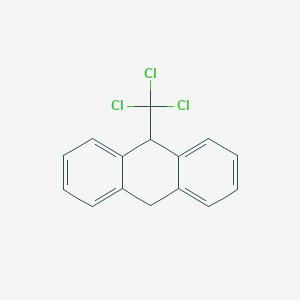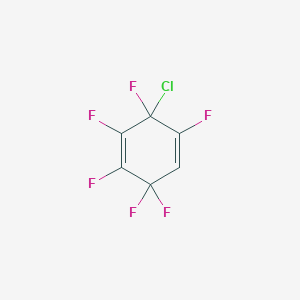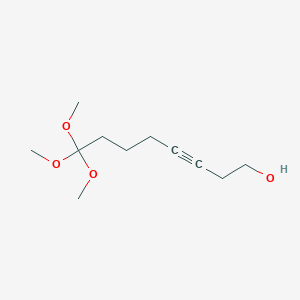
8,8,8-Trimethoxyoct-3-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,8-Trimethoxyoct-3-YN-1-OL is an organic compound with the molecular formula C11H20O4 It is characterized by the presence of three methoxy groups attached to the eighth carbon of an octynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,8-Trimethoxyoct-3-YN-1-OL typically involves the alkylation of 3-octyn-1-ol with methoxy groups. One common method includes the reaction of 3-octyn-1-ol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the trimethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8,8,8-Trimethoxyoct-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8,8,8-trimethoxyoctanoic acid.
Reduction: Formation of 8,8,8-trimethoxyoctane.
Substitution: Formation of 8,8,8-trihalooct-3-YN-1-OL or 8,8,8-triaminooct-3-YN-1-OL.
Scientific Research Applications
8,8,8-Trimethoxyoct-3-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8,8-Trimethoxyoct-3-YN-1-OL involves its interaction with specific molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol: A structurally similar compound with a hydroxyl group at the third carbon and a triple bond.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.
Uniqueness
8,8,8-Trimethoxyoct-3-YN-1-OL is unique due to the specific positioning of the methoxy groups and the triple bond, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88159-02-8 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
8,8,8-trimethoxyoct-3-yn-1-ol |
InChI |
InChI=1S/C11H20O4/c1-13-11(14-2,15-3)9-7-5-4-6-8-10-12/h12H,5,7-10H2,1-3H3 |
InChI Key |
VINBJWNLOLVNDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC#CCCO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
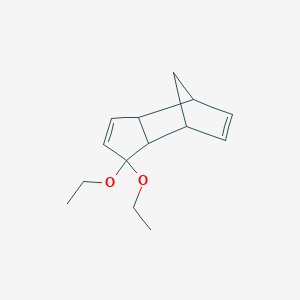
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
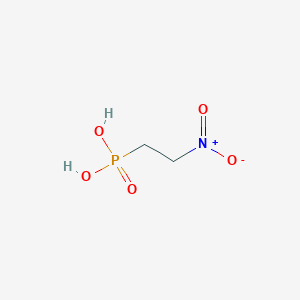
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)

